Isothiazole-4-carbaldehyde

Overview

Description

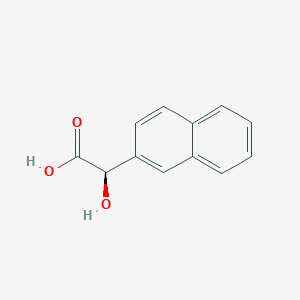

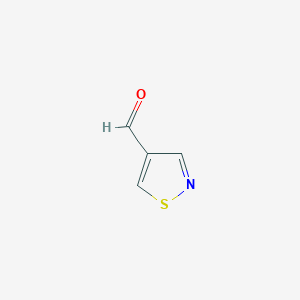

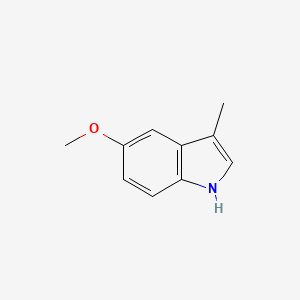

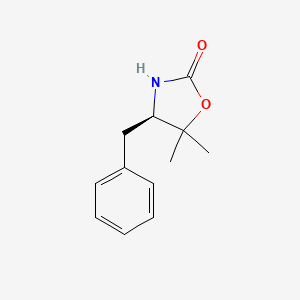

Isothiazole-4-carbaldehyde is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains nitrogen and sulfur atoms . The isothiazole ring is unsaturated and features an S-N bond .

Synthesis Analysis

Isothiazoles are produced by oxidation of enamine-thiones . A simple, rapid, and eco-friendly synthesis of isothiazoles has been developed for the first time, which involves the use of ammonium thiocyanate . A valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .Molecular Structure Analysis

The molecular formula of this compound is C4H3NOS . It is structurally related to isothiazole . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

Isothiazoles exhibit a broad range of useful properties which prompted researchers to study the synthesis and chemical transformations of its derivatives . A detailed mechanistic explanation of the isothiazole formation reaction is clearly explained by control experiments .Physical And Chemical Properties Analysis

This compound has a molar mass of 113.138 Da . More detailed physical and chemical properties could not be found in the retrieved sources.Scientific Research Applications

Isothiazoles in Biologically Active Compounds and Ligands

Isothiazoles, including Isothiazole-4-carbaldehyde derivatives, are intensively studied for their potential in creating effective new drugs and chemicals for plant protection. Their high biological activity makes them attractive for drug synthesis and as synergists to enhance the efficacy of bioactive substances. This is particularly relevant in cancer chemotherapy, where the aim is to lower drug doses used. The review by Kletskov et al. (2019) highlights the advancements in isothiazole chemistry, focusing on selective transformations, synthesis strategies, and their application in creating biologically active substances and metal complexes (Kletskov, Bumagin, Zubkov, Grudinin, & Potkin, 2019).

Isothiazoles in Metal-Complex Catalysis

This compound and its derivatives are explored for their use in the synthesis of transition-metal complexes and their application in catalysis. These metal complexes have shown potential as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, contributing to the advancement of 'green chemistry'. The catalytic properties of these complexes are crucial for developing more environmentally friendly chemical processes (Kletskov et al., 2019).

Corrosion Inhibition

Research by Lagrenée et al. (2002) on triazole derivatives, related to isothiazole chemistry, demonstrates their efficiency as corrosion inhibitors for mild steel in acidic media. Although not directly about this compound, this study showcases the broader utility of isothiazole derivatives in protecting metals from corrosion, which has implications for industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Fluorescence Probing and Detection

Isothiazole derivatives have been developed as fluorescence probes for detecting bio-relevant species. A study by Chu et al. (2019) on a novel fluorescence probe based on triazole, which shares reactivity characteristics with isothiazoles, highlighted its potential for sensitive and selective detection of homocysteine in biological systems. This demonstrates the application of isothiazole chemistry in creating tools for biochemical research and diagnostics (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Mechanism of Action

Target of Action

Isothiazole-4-carbaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is the oxysterol binding protein (PcORP1) . This protein plays a crucial role in the regulation of lipid metabolism and cellular signaling pathways .

Mode of Action

It is believed to interact with its targets, such as pcorp1, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these proteins, thereby affecting the physiological processes they regulate .

Biochemical Pathways

This compound, as part of the thiazole family, is known to affect various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and other drug molecules . .

Pharmacokinetics

Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound on molecular and cellular processes require further investigation.

Safety and Hazards

Future Directions

Isothiazoles are significant in the field of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . The synthesis of 5-acylhydrazine derivatives of ethyl 3-methyl-4-isothiazolo-carboxylate and their transformations under alcoxides influence have been described and presented .

properties

IUPAC Name |

1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRYEXYOMXENNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433664 | |

| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

822-54-8 | |

| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)

![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)